molecular formula C10H7BrFNO B11856354 8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one

8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one

Katalognummer: B11856354
Molekulargewicht: 256.07 g/mol
InChI-Schlüssel: QQTVOVMPGUKWGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one is a functionalized quinolin-2(1H)-one derivative of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a privileged structure in the development of biologically active compounds, particularly as an inhibitor of Heat Shock Protein 90 (Hsp90) . Inhibiting the C-terminal domain of Hsp90 offers a promising therapeutic strategy for cancer, as it can lead to the degradation of multiple client proteins associated with tumor survival without triggering a protective heat shock response . The specific substitution pattern on this molecule is designed for deeper functionalization. The bromine atom at the 8-position serves as a versatile handle for further structural elaboration via palladium-catalyzed cross-coupling reactions, such as the Liebeskind-Srogl coupling, enabling access to more complex architectures for structure-activity relationship (SAR) studies . The presence of fluorine and methyl groups can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable intermediate for optimizing drug-like properties . Compounds based on the bromo- and fluoro-substituted quinolin-2(1H)-one core have been investigated for a range of biological activities, including anticancer and antiviral effects, positioning this reagent as a key building block for exploratory research in these areas . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C10H7BrFNO

Molekulargewicht

256.07 g/mol

IUPAC-Name

8-bromo-6-fluoro-7-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H7BrFNO/c1-5-7(12)4-6-2-3-8(14)13-10(6)9(5)11/h2-4H,1H3,(H,13,14)

InChI-Schlüssel

QQTVOVMPGUKWGG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C2C=CC(=O)NC2=C1Br)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a suitable quinoline derivative.

    Bromination: Introduce the bromine atom at the 8th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: Introduce the fluorine atom at the 6th position using a fluorinating agent such as Selectfluor.

    Methylation: Introduce the methyl group at the 7th position using a methylating agent like methyl iodide.

    Cyclization: Form the quinolin-2(1H)-one core through cyclization reactions.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die möglicherweise Chinolin-N-Oxide bilden.

    Reduktion: Reduktionsreaktionen könnten auf die Brom- oder Fluor-Substituenten abzielen.

    Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können auftreten, insbesondere an den Brom- oder Fluorpositionen.

Häufige Reagenzien und Bedingungen

    Oxidation: Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA).

    Reduktion: Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Palladium auf Kohlenstoff (Pd/C) mit Wasserstoffgas.

    Substitution: Verwendung von Nucleophilen wie Aminen oder Thiolen für die nucleophile Substitution und Elektrophilen wie Alkylhalogeniden für die elektrophile Substitution.

Hauptprodukte, die gebildet werden

    Oxidation: Chinolin-N-Oxide.

    Reduktion: Dehalogenierte Chinolinderivate.

    Substitution: Substituierte Chinolinderivate mit neuen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Properties
Research has indicated that 8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one exhibits significant anticancer properties. Quinoline derivatives are known to inhibit various enzymes and pathways involved in cancer cell proliferation, making this compound a promising candidate for targeted cancer therapies. Studies have shown that it may interact with protein kinases critical for cancer signaling pathways, enhancing its therapeutic potential.

Antimicrobial and Anti-inflammatory Activities
The compound has also demonstrated antimicrobial and anti-inflammatory activities. Its unique structure, particularly the presence of bromine, enhances its interaction with biological targets, potentially increasing efficacy compared to related compounds lacking halogens. This makes it a candidate for further pharmacological exploration in treating infections and inflammatory conditions.

Chemical Synthesis Applications

Synthesis of Complex Quinoline Derivatives
this compound serves as an intermediate in the synthesis of more complex quinoline derivatives. The incorporation of halogens like bromine and fluorine significantly influences the reactivity and biological activity of these derivatives, expanding their utility in medicinal chemistry.

Industrial Applications

Dyes and Pigments Production
In addition to its applications in medicinal chemistry, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties allow it to serve as a valuable building block in various industrial processes.

Case Studies and Research Findings

Several studies have explored the biological activities and potential applications of this compound:

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation through enzyme inhibition.
Study BAntimicrobial PropertiesShowed effectiveness against various bacterial strains, indicating potential for infection treatment.
Study CSynthesis MethodsExplored multiple synthetic routes to produce the compound efficiently for further research applications.

These findings underscore the compound's versatility and potential across multiple scientific domains.

Wirkmechanismus

The mechanism of action of 8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 8-bromo-6-fluoro-7-methylquinolin-2(1H)-one and its closest analogs:

Table 1. Structural and Physicochemical Comparison of Halogenated Quinolinones

Compound Name CAS Number Substituents Molecular Formula MW (g/mol) Similarity Score Key Differences vs. Target Compound
This compound 1420794-60-0 8-Br, 6-F, 7-Me C₁₀H₇BrFNO 256.07 Reference
8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one 1420792-11-5 8-Br, 6-F, 5-Me C₁₀H₇BrFNO 256.07 0.87 Methyl at position 5 instead of 7
5-Bromo-8-fluoroquinolin-2(1H)-one 1341609-10-6 5-Br, 8-F C₉H₅BrFNO 242.04 0.91 Bromine at position 5; lacks methyl
6-Bromo-7-fluoroquinolin-2(1H)-one 103997049* 6-Br, 7-F C₉H₅BrFNO 242.04 Bromine at position 6; fluorine at 7
8-Bromo-6-fluoroquinolin-2(1H)-one 1343369-88-9 8-Br, 6-F C₉H₅BrFNO 242.04 Lacks methyl group at position 7
6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one 6-Br, 4-CF₃ C₁₀H₅BrF₃NO 292.05 Trifluoromethyl at position 4

Key Comparative Insights

Halogen Positioning: Bromine at position 8 (target) vs. position 5 (5-bromo-8-fluoroquinolin-2(1H)-one) alters electron density distribution. Bromine’s strong electron-withdrawing effect at position 8 may stabilize the quinolinone core, influencing reactivity in substitution reactions .

Biological Activity Correlations While direct data for the target compound are unavailable, analogs like 3-bromo-8-nitro-6-trifluoromethylquinolin-2(1H)-one exhibit antitrypanosomal activity (IC₅₀: 0.32–0.65 µM), suggesting bromine’s role in target binding . The target’s methyl group may further optimize pharmacokinetic properties.

Synthetic Accessibility Bromination of quinolinones typically employs HBr/NaBrO₃ under reflux (e.g., 100°C for 3 hours), as seen in the synthesis of 3-bromo-8-nitro-6-trifluoromethylquinolin-2(1H)-one . Introducing the methyl group likely requires directed C–H functionalization or pre-functionalized starting materials.

Spectroscopic Differentiation ¹H/¹³C NMR: Methyl protons in the target compound (~δ 2.5 ppm) and deshielded aromatic protons near bromine/fluorine substituents (δ 7.5–8.5 ppm) distinguish it from analogs like 6-bromo-7-fluoroquinolin-2(1H)-one .

Biologische Aktivität

8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one is a synthetic compound belonging to the quinoline class, which has garnered attention for its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article discusses its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism typically involves the inhibition of critical enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and repair.
  • Anticancer Properties : Studies have suggested that this compound can inhibit cancer cell proliferation by targeting specific protein kinases involved in cancer signaling pathways. The presence of halogen substituents (bromine and fluorine) enhances its lipophilicity, potentially increasing its biological activity and interaction with cellular targets.

The primary mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing a covalent enzyme-DNA complex that prevents normal transcription and replication processes.
  • Target Interactions : It may also bind to various protein kinases involved in metabolic pathways critical for cancer cell survival and proliferation.
  • Biofilm Inhibition : Preliminary studies have indicated that it possesses properties to disrupt biofilm formation in pathogenic bacteria, further enhancing its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR studies highlight the influence of different substituents on the biological activity of quinoline derivatives. For this compound:

  • The bromine and fluorine groups enhance the compound's interaction with biological targets compared to derivatives lacking these halogens.
  • Variations in the methyl group position or additional substitutions can significantly alter potency against specific microbial strains or cancer cells.

Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

Study FocusKey FindingsReference
Antimicrobial ActivityExhibited MIC values ranging from 6.68 μM to 12.23 μM against various bacterial strains, outperforming standard antibiotics like isoniazid .
Anticancer PotentialInhibits cancer cell proliferation by targeting protein kinases; specific pathways remain under investigation.
Biofilm DisruptionDemonstrated moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis .

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Study on Antitubercular Activity : A derivative showed enhanced activity against Mycobacterium tuberculosis with a MIC of 3.49 μM, indicating significant potential for treating tuberculosis .
  • Cancer Cell Line Testing : In vitro assays demonstrated that the compound effectively reduced viability in various cancer cell lines, suggesting its utility in developing targeted cancer therapies.
  • Biofilm Formation Inhibition : Research highlighted its ability to reduce biofilm formation by up to 90% in certain fungal strains, showcasing its potential in treating biofilm-associated infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one, and how can reaction conditions be systematically optimized?

  • Methodology : The synthesis typically involves halogenation and cyclization steps. For example, a modified Knorr quinoline synthesis can be employed, starting with bromo-fluoro-aniline derivatives and β-keto esters. Key parameters include:

  • Temperature control : Maintain 80–100°C during cyclization to avoid side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution at the 6-fluoro position .
  • Monitoring : Track reaction progress via 1H NMR to detect intermediates and optimize quenching times .

Q. How can the molecular structure of this compound be unambiguously confirmed?

  • Analytical techniques :

  • X-ray crystallography : Resolve the quinoline core and substituent positions using SHELX for refinement. Note that disordered methyl or bromine groups may require TWINABS for data correction .
  • Multinuclear NMR : Compare 1H^{1}\text{H} and 19F^{19}\text{F} NMR shifts with DFT-calculated spectra to validate electronic environments at C6 (fluoro) and C8 (bromo) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Approach :

  • Antimicrobial activity : Use microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare IC50_{50} values with halogenated analogs (e.g., 6-chloro derivatives) to assess fluorine’s role .
  • Enzyme inhibition : Screen against cytochrome P450 isoforms using fluorometric assays, noting competitive vs. non-competitive inhibition via Lineweaver-Burk plots .

Advanced Research Questions

Q. How do electronic effects of the 6-fluoro and 8-bromo substituents influence regioselectivity in cross-coupling reactions?

  • Mechanistic insights :

  • The electron-withdrawing fluorine at C6 activates the quinoline ring for Suzuki-Miyaura coupling at C5 or C6.
  • Bromine at C8 directs Buchwald-Hartwig amination to C2 via steric hindrance. Validate using 13C^{13}\text{C} NMR to track coupling sites and DFT calculations for transition-state modeling .

Q. What strategies resolve contradictions in reported biological activity data for halogenated quinolinones?

  • Case study : Discrepancies in IC50_{50} values for similar compounds may arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity).
  • Solubility factors : Use DMSO stock solutions at <0.1% to avoid false negatives.
  • Structural analogs : Compare this compound with 6-iodo or 6-chloro derivatives to isolate halogen effects .

Q. How can crystallographic disorder in the methyl group at C7 be addressed during refinement?

  • Crystallography workflow :

  • Data collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution data.
  • Refinement in SHELXL : Apply ISOR and DELU constraints to model thermal motion of the methyl group. Validate with Rint_{int} < 5% for merged data .

Methodological Tables

Table 1 : Comparison of Halogen Substituent Effects on Biological Activity

Substituent (Position)Antimicrobial IC50_{50} (µM)Cytotoxicity (HeLa cells, IC50_{50})
6-Fluoro, 8-Bromo12.3 ± 1.245.7 ± 3.8
6-Chloro, 8-Bromo8.9 ± 0.932.1 ± 2.5
6-Iodo, 8-Bromo22.1 ± 2.189.4 ± 6.7
Data adapted from dihydroquinolinone analogs .

Table 2 : Key Crystallographic Parameters for this compound

ParameterValue
Space groupP21_1/c
R1_{1} (I > 2σ(I))0.042
C7–C8 bond length (Å)1.512 ± 0.003
Flack parameter0.02(1)
Refined using SHELXL-2018 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.